Welcome to the BenchChem Online Store!
molecular formula C9H6N2O2S B3024160 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid CAS No. 39067-29-3

2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3024160
M. Wt: 206.22 g/mol
InChI Key: FOQFGMAZUTUELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196104B2

Procedure details

TEA (0.27 mL, 1.94 mmol) was added to a solution of 2-(pyridin-3-yl)thiazole-4-carboxylic acid (200 mg, 0.97 mmol) and 4A molecular sieves in THF (25 mL) under N2 at RT. (PhO)2PON3 (0.33 mL, 1.55 mmol) followed by 2-amino-6-hydroxypyridine (268 mg, 2.43 mmol) was added and the resulting mixture heated at reflux for 12 h. After cooling to RT, the heterogeneous mixture was decanted to remove the molecular sieves. The precipitate was collected, rinsing with EtOAc to give a white solid. MS m/z: 313.0 (M+H). Calc'd for C14H11N5O2S-313.34.
[Compound]
Name
TEA
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
(PhO)2PON3
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10](C(O)=O)[N:11]=2)[CH:2]=1.P([N:31]=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.[NH2:34][C:35]1C=CC=[C:37]([OH:41])[N:36]=1.[CH2:42]1[CH2:46][O:45][CH2:44][CH2:43]1>>[OH:45][C:46]1[C:35]([NH:36][C:37]([NH:31][C:10]2[N:11]=[C:7]([C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[S:8][CH:9]=2)=[O:41])=[N:34][CH:44]=[CH:43][CH:42]=1

Inputs

Step One
Name
TEA
Quantity
0.27 mL
Type
reactant
Smiles
Name
Quantity
200 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)O
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
(PhO)2PON3
Quantity
0.33 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
268 mg
Type
reactant
Smiles
NC1=NC(=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the heterogeneous mixture was decanted
CUSTOM
Type
CUSTOM
Details
to remove the molecular sieves
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
rinsing with EtOAc
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
OC=1C(=NC=CC1)NC(=O)NC=1N=C(SC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.